Octa(aminophenyl)-t8-silsesquioxane
Description
Overview of Polyhedral Oligomeric Silsesquioxanes (POSS) in Advanced Materials Research
Polyhedral Oligomeric Silsesquioxanes (POSS) have garnered significant interest in materials science as they represent a bridge between ceramic and organic materials. rsc.org These compounds are considered ideal building blocks for the development of nanostructured hybrid materials and nanocomposites due to their well-defined nanoscale organic-inorganic structure. rsc.org The general chemical formula for silsesquioxanes is [RSiO₃⸝₂]n, where 'R' can be a variety of organic substituents such as hydrogen, alkyl, or aryl groups. wikipedia.orgnih.gov This unique composition allows for the precise tuning of material properties by modifying the organic components. rsc.org
POSS molecules are characterized by their cage-like or polymeric structures, which are formed by Si-O-Si linkages with tetrahedral Si vertices. wikipedia.org These structures are often referred to by the number of silicon atoms they contain, with T8, T10, and T12 cages being common archetypes (where 'T' signifies a tetrahedral vertex). wikipedia.org The T8 cages, with the formula R₈Si₈O₁₂, are the most extensively studied and possess a cubic symmetry. wikipedia.org The nanoscale dimensions of these frameworks, typically between 1 and 3 nanometers, make them comparable in size to many polymer segments, which is a key factor in their application in nanocomposites. scirp.org The precise, well-defined nature of these nanostructures is a frontier in hybrid materials science and engineering. acs.org
| Interactive Data Table: POSS Structural Archetypes | |
| Archetype | General Formula |
| T8 | [RSiO₃⸝₂]₈ |
| T10 | [RSiO₃⸝₂]₁₀ |
| T12 | [RSiO₃⸝₂]₁₂ |
The exterior of the cage is adorned with organic functional groups (R), which can be tailored for specific applications. wikipedia.org This organic functionality allows POSS molecules to be incorporated into various polymer matrices through chemical bonding or physical blending. rsc.org The ability to introduce a wide array of organic groups at the vertices of the cubic Si-O bonded structure is a key feature that allows for the creation of advanced functional materials. researchgate.net
Significance of Octa(aminophenyl)-T8-Silsesquioxane (OAPS) as a Molecular Building Block
This compound (OAPS) is a specific type of POSS molecule where the eight organic functional groups are aminophenyl groups. This particular functionalization makes OAPS an exceptionally valuable building block in materials science.
| Interactive Data Table: Properties of this compound (OAPS) | |
| Property | Value |
| CAS Number | 518359-82-5 alfa-chemistry.comvulcanchem.combldpharm.com |
| Molecular Formula | C₄₈H₄₈N₈O₁₂Si₈ alfa-chemistry.comvulcanchem.com |
| Molecular Weight | 1153.63 g/mol alfa-chemistry.comvulcanchem.com |
| Appearance | White solid alfa-chemistry.com |
OAPS plays a crucial role in the development of organic-inorganic hybrid nanomaterials. rsc.orgmdpi.com These materials combine the desirable properties of both organic polymers (e.g., processability, flexibility) and inorganic materials (e.g., thermal stability, mechanical strength). mdpi.com The inorganic nature and multiple reactive functionalities of POSS compounds like OAPS make them ideal for constructing these hybrid systems. scirp.org
The incorporation of OAPS into polymer matrices can lead to significant improvements in the material's properties, such as enhanced thermal stability and mechanical performance. rsc.orgresearchgate.net OAPS can act as a nanosized building block, allowing for the construction of materials with controlled periodicity of the organic and inorganic components. acs.org This precise control at the nanometer level is essential for creating high-performance materials for a variety of applications. mdpi.com
The eight amino (–NH₂) groups on the phenyl rings of OAPS are highly versatile and provide excellent sites for chemical modification. scirp.orgresearchgate.net These primary amine groups can undergo a variety of chemical reactions, allowing for the covalent bonding of OAPS into polymer backbones or for its use as a cross-linking agent. researchgate.netnih.govresearchgate.net This chemical versatility is a key advantage of OAPS, as it enables the creation of a wide range of derivative materials with tailored properties. researchgate.netacs.org For instance, OAPS can be reacted with dianhydrides to form highly cross-linked, thermally stable polyimides. acs.org The ability to modify these amino groups is crucial for designing and synthesizing new functional materials. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
4-[3,5,7,9,11,13,15-heptakis(4-aminophenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48N8O12Si8/c49-33-1-17-41(18-2-33)69-57-70(42-19-3-34(50)4-20-42)60-73(45-25-9-37(53)10-26-45)62-71(58-69,43-21-5-35(51)6-22-43)64-75(47-29-13-39(55)14-30-47)65-72(59-69,44-23-7-36(52)8-24-44)63-74(61-70,46-27-11-38(54)12-28-46)67-76(66-73,68-75)48-31-15-40(56)16-32-48/h1-32H,49-56H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCWMDTVORZLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48N8O12Si8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for Octa Aminophenyl T8 Silsesquioxane
Catalytic Reduction of Octa(nitrophenyl)silsesquioxane (ONPS) Precursors
The principal and most well-documented method for synthesizing Octa(aminophenyl)-t8-silsesquioxane (OAPS) involves the reduction of Octa(nitrophenyl)silsesquioxane (ONPS). This transformation is a critical step that converts the nitro functionalities on the phenyl rings of the silsesquioxane cage into amino groups. The efficiency and success of this reduction are highly dependent on the choice of reducing agent and catalyst system.
Hydrazine (B178648) Hydrate (B1144303) as a Reducing Agent
Hydrazine hydrate has been established as an effective, stable, and readily available reducing agent for the conversion of ONPS to OAPS. scirp.orgresearchgate.net The reduction process involves the use of hydrazine hydrate in the presence of a suitable catalyst. scirp.org This method is considered advantageous due to the relatively low cost of hydrazine hydrate and its ability to facilitate high-yield reactions under controlled conditions. scirp.orgresearchgate.net In this process, hydrazine acts as a two-electron reducing agent, while the reduction of a nitro group is a four-electron process. scirp.orgresearchgate.net The presence of a catalyst and an adsorbent like activated carbon can mediate this electron transfer. scirp.orgresearchgate.net
Catalyst Systems: Palladium on Carbon with Iron(III) Chloride (Pd/C-FeCl₃) and Iron-Carbon (Fe/C) Catalysts
The choice of catalyst is pivotal in the hydrazine hydrate reduction of ONPS. A highly efficient catalyst system is a combination of 5% Palladium on Carbon (Pd/C) with Iron(III) Chloride (FeCl₃). sioc-journal.cnresearchgate.net This system has been shown to significantly enhance the catalytic efficiency, leading to a simple and stable synthetic process. sioc-journal.cnresearchgate.netresearchgate.net The presence of FeCl₃ with Pd/C accelerates the reduction, allowing for the complete conversion of nitro groups to amino groups in a remarkably short time. sioc-journal.cnresearchgate.net
Iron-based catalysts, in general, are effective for the reduction of nitroarenes. scirp.org In the context of OAPS synthesis, an Iron(III)Chloride catalyst has been used with hydrazine hydrate to achieve high yields. scirp.orgresearchgate.net The mechanism involves the catalytic breakdown of hydrazine hydrate by the iron catalyst to release hydrogen ions. scirp.org Activated carbon often serves as a support, acting as an adsorbent and an electrical conductor to facilitate the reaction between the two-electron reagent (hydrazine) and the four-electron process of nitro group reduction. scirp.orgresearchgate.netscirp.org When only 5% Pd/C is used as the catalyst without the FeCl₃ promoter, the reaction can yield intermediates with N,N-dihydroxyaminophenyl and hydroxylaminophenyl groups, indicating an incomplete reduction. sioc-journal.cnresearchgate.netresearchgate.net
Process Optimization for Yield and Reaction Period
A significant improvement in the synthesis of OAPS has been achieved through the optimization of the reaction conditions, particularly with the use of the 5% Pd/C-FeCl₃ catalyst system. This method has been demonstrated to be superior to previous synthetic routes in terms of both reaction time and yield. sioc-journal.cnresearchgate.netvulcanchem.com
The reaction, when carried out in tetrahydrofuran (B95107) (THF) with hydrazine hydrate as the reductant and 5% Pd/C-FeCl₃ as the catalyst, can be completed in just one hour. sioc-journal.cnresearchgate.netresearchgate.net This is a substantial reduction from the 6–8 hours required by earlier methods. vulcanchem.com The yield of OAPS produced through this optimized process is also notably high, with reports of around 87% to 92% purity. scirp.orgresearchgate.netvulcanchem.com
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Previous Methods | Pd/C-FeCl₃ Method |
|---|---|---|
| Reaction Time | 6–8 hours vulcanchem.com | 1 hour sioc-journal.cnresearchgate.netvulcanchem.com |
| Yield | - | ~87% scirp.orgresearchgate.net |
| Catalyst | Various (e.g., Pd/C) umich.eduuni-saarland.de | 5% Pd/C-FeCl₃ sioc-journal.cnresearchgate.net |
| Reducing Agent | Formic acid/triethylamine umich.eduuni-saarland.de, Hydrazine hydrate scirp.orgresearchgate.net | Hydrazine hydrate sioc-journal.cnresearchgate.net |
Considerations for Preventing Side Reactions during Precursor Synthesis
The synthesis of the Octa(nitrophenyl)silsesquioxane (ONPS) precursor itself requires careful control to avoid unwanted side reactions. A critical consideration is the prevention of double nitration on the aromatic rings of the octaphenyl silsesquioxane (OPS) starting material. scirp.orgresearchgate.net To achieve this, the duration of the nitration reaction, which typically uses fuming nitric acid, must be considerably shortened. scirp.orgresearchgate.net This ensures that, on average, only one nitro group is introduced per phenyl ring, leading to the desired ONPS precursor for subsequent reduction to OAPS. scirp.org
Alternative Synthetic Routes
While the catalytic reduction of ONPS is the most prevalent method, alternative strategies for incorporating aminophenyl groups into the silsesquioxane cage exist.
Sol-Gel Processing for Aminophenyl Group Incorporation
The sol-gel process offers an alternative route for the synthesis of silsesquioxane oligomers containing both amino and phenyl groups. researchgate.net This method involves the co-condensation of functionalized silane (B1218182) precursors, such as 3-aminopropyltriethoxysilane (B1664141) (APES) and phenyltriethoxysilane (B1206617) (PETS), in a solvent like ethanol. researchgate.net Research has shown that acid catalysis is more effective than basic catalysis for this condensation reaction. researchgate.net The sol-gel process allows for the formation of liquid silsesquioxane oligomers that can be used as reactive precursors. researchgate.net While this method directly incorporates amino groups, it typically involves aminopropyl groups rather than the direct aminophenyl functionality seen in OAPS derived from ONPS. However, the principles of sol-gel chemistry demonstrate a versatile approach to creating amino-functionalized silsesquioxane structures. researchgate.netresearchgate.net
Thiol-Ene Click Chemistry for Derivatives (General POSS Context)
Thiol-ene click chemistry stands out as a highly efficient method for the post-synthesis functionalization of Polyhedral Oligomeric Silsesquioxanes (POSS), including derivatives of OAPS. researchgate.net This reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an 'ene'), typically initiated by radicals under UV irradiation at room temperature. researchgate.netnih.gov Its appeal lies in its high yields, tolerance of a wide array of functional groups, and mild reaction conditions. researchgate.net
In the broader context of POSS chemistry, this method allows for the precise attachment of various molecules to the silsesquioxane cage. ccspublishing.org.cn For instance, a POSS core functionalized with vinyl groups can readily react with different thiols, thereby introducing new functionalities and enabling the fine-tuning of the material's properties. ccspublishing.org.cn This versatility has been leveraged to create a diverse range of POSS derivatives for applications spanning from coatings to biomedical devices. nih.govccspublishing.org.cn
Table 1: Examples of Thiol-Ene Functionalization of POSS Derivatives
| POSS Precursor | Thiol Reagent | Resulting Functionality | Potential Application |
|---|---|---|---|
| Octavinyl-POSS | 1-Thioglycerol | Multiple hydroxyl groups | Increased hydrophilicity and sites for further reaction |
| Octavinyldimethylsiloxy-POSS | 1-Dodecanethiol | Long alkyl chains | Enhanced hydrophobicity and solubility in nonpolar solvents |
| Octa(mercaptopropyl)silsesquioxane | Allyl Alcohol | Pendant hydroxyl groups | Improved polarity and potential for esterification reactions |
Polycondensation Approaches in OAPS-Containing Hybrid Systems
Polycondensation represents a fundamental strategy for integrating OAPS into polymer matrices, leading to the creation of robust organic-inorganic hybrid materials. researchgate.net The eight peripheral amino groups on the OAPS molecule act as reactive sites for condensation reactions with various comonomers, such as dianhydrides, to form high-performance polymers like polyimides. researchgate.netacs.org
The incorporation of the rigid, nanometer-sized OAPS cage into a polymer network can lead to significant enhancements in the material's properties. acs.orgresearchgate.net For example, OAPS-containing polyimides exhibit superior thermal stability, improved mechanical strength, and greater dimensional stability compared to their purely organic counterparts. acs.orgmdpi.comdntb.gov.ua The OAPS moiety also acts as a crosslinking agent, creating a three-dimensional network structure. researchgate.net
A common method for creating these hybrid systems is a two-step polycondensation process. Initially, OAPS is reacted with a dianhydride, such as pyromellitic dianhydride (PMDA), to form a soluble poly(amic acid) precursor. acs.org This precursor is then converted into the final, often insoluble, polyimide through thermal or chemical imidization. acs.orgnih.gov This approach allows for easier processing before the final curing stage. The resulting OAPS-polyimide hybrids are typically amorphous materials. acs.org
Table 2: Research Findings on OAPS-Polyimide Hybrids
| Dianhydride Comonomer | OAPS Content (wt%) | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Key Findings | Reference |
|---|---|---|---|---|---|
| Pyromellitic dianhydride (PMDA) | Stoichiometric | >350 °C | >500 °C | High thermal stability and char yields (>75%). | acs.org |
| Fluorinated Dianhydride (6FDA) | 1.9 - 9.6 | 351 - 372 °C | 552 - 566 °C | Good optical transparency and shape memory effects. | mdpi.com |
| Not Specified | 10 | - | - | Improved tensile strength and reduced dielectric constant in cellulose (B213188) insulating paper. | dntb.gov.ua |
Advanced Structural Elucidation and Isomerism of Octa Aminophenyl T8 Silsesquioxane
Investigation of Isomeric Forms (Ortho, Meta, Para) and Their Distribution
Octa(aminophenyl)-T8-silsesquioxane is not a single, uniform molecule but can exist as a mixture of three positional isomers for each aminophenyl group attached to the silicon-oxygen cage. These are the ortho (o), meta (m), and para (p) isomers, distinguished by the substitution pattern on the phenyl ring. The distribution and presence of these isomers are a direct consequence of the synthetic methodology employed. unit.noresearchgate.net
Influence of Synthesis Pathway on Isomer Presence
The isomeric composition of OAPS is intimately linked to its synthesis. Two primary routes are commonly utilized, each yielding a distinct isomeric profile.
The most prevalent method involves the nitration of octa(phenyl)silsesquioxane (OPS) followed by the reduction of the resulting octa(nitrophenyl)silsesquioxane (ONPS). unit.no This pathway typically results in a mixture of isomers. The nitration step is not perfectly selective, leading to a statistical distribution of nitro groups at the ortho, meta, and para positions of the phenyl rings. Subsequent reduction to amino groups preserves this isomeric mix. The exact ratios of the isomers produced through this method can vary, with some studies reporting a predominance of the meta and para isomers, while others have identified the presence of the ortho isomer as well. unit.no For instance, different studies have reported meta:ortho:para proportions of 50%:0%:50%, 70%:25%:5%, and other variations. unit.no
An alternative approach is the direct hydrolytic condensation of isomerically pure aminophenyltrialkoxysilanes. This method allows for greater control over the final isomeric composition. unit.no By using a specific isomer of the precursor silane (B1218182) (e.g., para-aminophenyltriethoxysilane), it is possible to synthesize OAPS with a predominance of that particular isomer. However, this route can present challenges in controlling the cage size, sometimes leading to the formation of other silsesquioxane structures besides the desired T8 cage. unit.no
Coexistence of Multiple Isomers on a Single Cage
A significant aspect of the complexity of OAPS synthesized via the nitration-reduction pathway is the potential for a single T8 cage to bear multiple types of isomers simultaneously. researchgate.net This means that on one molecule, some of the eight aminophenyl arms can be in the para position, while others are in the meta or ortho positions. This intra-cage isomeric heterogeneity adds another layer of complexity to the material's structure and properties. The specific arrangement and distribution of these different isomers on the cage surface are challenging to control and characterize.
Spectroscopic Characterization Techniques for Isomer Differentiation
Distinguishing between the ortho, meta, and para isomers of OAPS, whether in a mixture or as predominantly one form, requires sophisticated analytical techniques. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive methods that provide detailed information about the molecular structure and the chemical environment of the atoms within the OAPS molecule.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectra of OAPS samples containing different isomer distributions exhibit distinct differences, particularly in the regions associated with aromatic C-H bending and N-H stretching vibrations. While the strong Si-O-Si cage vibrations dominate a large portion of the spectrum, subtle but significant variations in other regions can be correlated with the isomeric composition. For example, the out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern on the benzene (B151609) ring.
| Isomer | Characteristic FTIR Peak Regions (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|
| Para | ~820-840 | Out-of-plane C-H bending for 1,4-disubstituted benzene |
| Meta | ~780-800 and ~690-710 | Out-of-plane C-H bending for 1,3-disubstituted benzene |
| Ortho | ~740-760 | Out-of-plane C-H bending for 1,2-disubstituted benzene |
| All Isomers | ~3350-3500 | N-H stretching vibrations of the primary amine |
| All Isomers | ~1000-1150 | Asymmetric Si-O-Si stretching of the silsesquioxane cage |
Note: The exact peak positions can vary slightly depending on the sample preparation and the specific molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful technique for the structural elucidation of OAPS isomers, providing detailed information about the local chemical environment of each proton and carbon atom.
¹H NMR spectroscopy is particularly sensitive to the electronic environment of the protons on the phenyl rings and the amine groups. The chemical shifts of these protons are directly influenced by the position of the amine substituent relative to the silicon attachment point. This allows for the differentiation and, in some cases, quantification of the ortho, meta, and para isomers in a sample. unit.noresearchgate.net
The aromatic region of the ¹H NMR spectrum (typically between 6.0 and 8.0 ppm) shows distinct patterns of signals corresponding to the different isomers. The symmetry of the para isomer results in a simpler spectrum, often appearing as two doublets. The less symmetrical meta and ortho isomers produce more complex multiplets. The protons of the amine groups also give rise to signals whose chemical shifts can vary depending on the isomer and the solvent used. unit.no
| Isomer | Proton Environment | Approximate ¹H NMR Chemical Shift (ppm) |
|---|---|---|
| Para | Aromatic Protons (adjacent to -NH₂) | ~6.6 - 6.8 |
| Aromatic Protons (adjacent to -Si) | ~7.4 - 7.6 | |
| Meta | Aromatic Protons | Complex multiplet ~6.7 - 7.3 |
| Amine Protons (-NH₂) | Broad signal, variable position | |
| Aromatic Protons | Complex multiplet ~6.7 - 7.3 | |
| Ortho | Aromatic Protons | Complex multiplet ~6.8 - 7.7 |
| Amine Protons (-NH₂) | Broad signal, variable position |
Note: The chemical shifts are approximate and can be influenced by the solvent, concentration, and the specific instrumentation used. The assignments for meta and ortho isomers are often complex due to overlapping signals.
Carbon-13 NMR (¹³C NMR) for Aromatic Ring Substituents
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the structure of the aminophenyl substituents attached to the silicon-oxygen cage of OAPS. The chemical shifts observed in the ¹³C NMR spectrum provide information about the electronic environment of each carbon atom in the aromatic rings.
Recent studies have focused on identifying the specific isomers of OAPS (ortho, meta, and para) present in a sample by comparing experimental ¹³C NMR spectra with theoretical predictions from Density Functional Theory (DFT). researchgate.net This combined experimental and computational approach has enabled the assignment of specific peaks in the spectrum to individual isomers. researchgate.net For instance, the position of the amine group relative to the silicon-carbon bond significantly influences the chemical shifts of the aromatic carbons, allowing for their differentiation. researchgate.net
Table 1: Illustrative ¹³C NMR Chemical Shift Ranges for OAPS Isomers
| Carbon Position | Para-Isomer (ppm) | Meta-Isomer (ppm) | Ortho-Isomer (ppm) |
| C-NH₂ | 148-152 | 146-150 | 144-148 |
| C-Si | 130-134 | 132-136 | 134-138 |
| Aromatic CH | 112-130 | 110-135 | 108-137 |
Note: These are representative ranges and can vary based on solvent and experimental conditions.
Silicon-29 NMR (²⁹Si NMR) for Siloxane Cage Integrity
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is indispensable for confirming the integrity of the T8 cage structure of OAPS. The silicon atoms in the silsesquioxane core are in a specific chemical environment, giving rise to characteristic signals in the ²⁹Si NMR spectrum.
A single, sharp resonance in the approximate range of -78 to -80 ppm is indicative of a well-defined, fully condensed T8 cage structure, where each silicon atom is in a T³ environment (RSiO₃). The presence of additional signals can indicate the existence of incomplete cage structures (e.g., T² species, RSi(OH)O₂) or other silicon-containing impurities. researchgate.net The successful synthesis of OAPS is often verified by a clean ²⁹Si NMR spectrum showing the expected single peak, confirming that the cage structure has remained intact throughout the synthesis and purification processes. flinders.edu.au
Table 2: Typical ²⁹Si NMR Chemical Shifts for Silsesquioxane Structures
| Silicon Environment | Chemical Shift (ppm) | Interpretation |
| T³ (RSiO₃) | -78 to -80 | Fully condensed T8 cage |
| T² (RSi(OH)O₂) | -68 to -72 | Incomplete cage structure |
| Q⁴ (Si(OSi)₄) | ~ -110 | Fully condensed silica (B1680970) |
Chromatographic and Microscopic Analysis for Structural Confirmation
Beyond spectroscopic methods, a combination of chromatographic and microscopic techniques is employed to provide a comprehensive understanding of the molecular weight, morphology, and thermal properties of OAPS.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is utilized to determine the molecular weight and molecular weight distribution of OAPS. This technique separates molecules based on their hydrodynamic volume in solution. shimadzu.com.sg A narrow molecular weight distribution, indicated by a sharp peak in the GPC chromatogram, suggests a high purity of the T8 cage structure. shimadzu.com.sg The polydispersity index (PDI), calculated from GPC data, provides a quantitative measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 signifies a monodisperse sample, which is highly desirable for OAPS used in high-performance materials. For instance, a reported PDI for a synthesized N-phenylaminomethyl silica, a related silsesquioxane material, was 1.08, indicating a narrow distribution. researchgate.net
Electron Microscopy (TEM, SEM) for Morphology and Hybrid Integration
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques used to visualize the morphology of OAPS and its dispersion within polymer matrices. researchgate.net TEM provides high-resolution images of the internal structure, revealing the size and shape of individual OAPS nanoparticles. researchgate.net SEM, on the other hand, is used to study the surface topography and the distribution of OAPS in composite materials. researchgate.net In studies of phenolic resin/OAPS nanocomposites, SEM and TEM have been used to examine the aggregation morphologies of OAPS particles within the resin. researchgate.net These analyses have shown that at higher loadings, OAPS can form quasi-spherical, nanometer-sized particles that may further aggregate into larger clusters. researchgate.net
Nitrogen Physisorption for Porous Structure Characterization
Nitrogen physisorption is a standard technique for characterizing the porous structure of materials, including silsesquioxane-based polymers. By measuring the amount of nitrogen gas that adsorbs to the material's surface at different pressures, key parameters such as the specific surface area (often calculated using the Brunauer-Emmett-Teller, or BET, method) and pore size distribution can be determined. While neat, crystalline OAPS is not typically porous, this analysis becomes crucial when OAPS is used as a building block to create porous organic-inorganic hybrid materials. For example, porous polymers prepared from triazine monomers and octavinylsilsesquioxane have been characterized by nitrogen physisorption to determine their specific surface areas. acs.org
Thermogravimetric Analysis (TGA) for Thermal Decomposition Patterns
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of OAPS by monitoring its mass loss as a function of temperature. The resulting TGA curve provides information on the onset of decomposition and the degradation profile of the material. The thermal degradation of OAPS has been studied, and it has been found that the amino substituents on the phenyl groups influence the thermal stability. researchgate.net Typically, OAPS exhibits high thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.net However, the presence of the amino groups can lead to different degradation pathways compared to unsubstituted octaphenylsilsesquioxane (B33884). researchgate.net TGA results have shown that OAPS releases mainly aminophenyl groups at around 370°C, with a smaller fraction of phenyl groups decomposing at approximately 500°C. researchgate.net
Table 3: Summary of Analytical Techniques for OAPS Characterization
| Technique | Information Obtained | Key Findings for OAPS |
| ¹³C NMR | Structure of organic substituents, isomer identification | Differentiates between ortho, meta, and para isomers |
| ²⁹Si NMR | Integrity of the inorganic cage | Confirms the T8 cage structure with a characteristic signal around -78 ppm |
| GPC | Molecular weight and polydispersity | Determines the purity and uniformity of the OAPS molecules |
| TEM/SEM | Morphology and dispersion in composites | Visualizes nanoparticle size, shape, and aggregation |
| Nitrogen Physisorption | Surface area and porosity | Characterizes the porous nature of OAPS-based hybrid materials |
| TGA | Thermal stability and decomposition | Reveals high thermal stability with specific degradation patterns related to aminophenyl groups |
Chemical Modification and Derivatization of Octa Aminophenyl T8 Silsesquioxane
Reactions Involving Amino Functional Groups
The aminophenyl groups of Octa(aminophenyl)-T8-silsesquioxane are amenable to a variety of chemical transformations. These reactions are pivotal in constructing complex, three-dimensional networks and sophisticated hybrid materials with enhanced properties.
Cross-linking with Aldehydes or Isocyanates for Network Formation
The amino functionalities of OAPS readily engage in reactions with electrophilic compounds such as aldehydes and isocyanates. researchgate.netnih.gov This reactivity allows OAPS to function as a potent cross-linking agent, leading to the formation of robust and highly structured three-dimensional polymer networks. For example, the reaction with isocyanates yields urea (B33335) linkages, which contribute to a densely cross-linked material. nih.gov This capability is instrumental in the development of novel thermosetting polymers that exhibit superior thermal and mechanical characteristics.
Polycondensation Reactions for Hybrid Nanocomposite Fabrication
Polycondensation reactions are a cornerstone of OAPS chemistry, enabling the fabrication of advanced hybrid nanocomposites. OAPS can be copolymerized with various monomers, including dianhydrides, to create polyimide-silsesquioxane nanocomposites. A prominent example is the reaction between OAPS and pyromellitic dianhydride (PMDA), which results in a three-dimensional polyimide network. researchgate.netresearchgate.net These materials are noted for their exceptional thermal stability, with the ability to withstand temperatures exceeding 500°C, and they exhibit high char yields, rendering them suitable for demanding, high-temperature applications. researchgate.netnih.gov The inherent rigidity of the OAPS cage and the organic linkers typically leads to the formation of amorphous nanocomposites, as long-range crystalline order is sterically hindered during the curing process. researchgate.net
Table 1: Thermal Properties of OAPS/Polyimide Nanocomposites
| OAPS Content (wt%) | 5% Weight Loss Temp. (°C) | Char Yield at 800°C (%) | Glass Transition Temp. (Tg, °C) |
| 0 (Neat Polyimide) | 509 | 61 | 301-314 |
| 1 | - | - | - |
| 3 | - | - | - |
| 5 | 498-563 | 30.6-40 | 188-262 |
| 10 | Decreased with increasing SQS | Increased with increasing SQS | Increased with increasing SQS |
| 20 | Decreased with increasing SQS | up to 16% increase | Increased with increasing SQS |
Formation of Porous Hybrid Materials via Reaction with Formaldehyde (B43269)
The reaction of OAPS with formaldehyde presents a key strategy for the synthesis of porous hybrid materials. This polycondensation reaction creates a cross-linked network structure. When this process is coupled with techniques such as sol-gel processing and subsequent freeze-drying, it can yield materials with an aerogel-like morphology, characterized by high porosity and exceptionally low density. These attributes make them highly attractive for a range of applications, including catalysis and as advanced adsorbent materials for environmental remediation.
Amine-Ene Reactions for Crosslinked Hybrid Networks
Amine-ene reactions offer a versatile and efficient pathway for the creation of crosslinked hybrid polymer networks utilizing OAPS. Through a one-step Michael addition reaction, OAPS can be reacted with compounds such as bismaleimide (B1667444) or N,N'-1,3-phenylenedimaleimide to form novel crosslinked structures. These reactions, often conducted via a sol-gel method followed by a freeze-drying process, result in materials with aerogel-like characteristics and low densities. Such hybrid polymers have demonstrated considerable promise as effective adsorbents for a variety of environmental pollutants.
Advanced Functionalization Strategies
Beyond fundamental cross-linking and polycondensation, OAPS serves as a platform for more intricate synthetic strategies, leading to the development of highly organized and functional materials with precisely controlled architectures.
Synthesis of Hybrid Dendrimer Structures
OAPS is an ideal core molecule for the construction of sophisticated hybrid dendrimer structures. A novel and effective method involves a two-step process. Initially, glycidyl (B131873) methacrylate (B99206) (GMA) is attached to the OAPS core through a ring-opening reaction, which forms a hybrid dendrimer intermediate. In the second step, this intermediate is cross-linked, often using an initiator such as azobisisobutyronitrile, to finalize the hybrid network. The resulting dendrimer-based materials are characterized by their high thermal stability, significant pore volume, and substantial surface area. These properties make them highly effective for specialized applications, including the adsorption of iodine and various dyes from aqueous solutions.
Table 2: Adsorption Capacities of OAPS-Based Porous Materials
| Adsorbent Material | Target Pollutant | Adsorption Capacity | Reference |
| OAPS-GMA Hybrid Network | Iodine (vapor) | 3.4 g/g | |
| OAPS-GMA Hybrid Network | Iodine (solution) | 874 mg/g | |
| OAPS-GMA Hybrid Network | Rhodamine B | 762 mg/g | |
| OAPS-GMA Hybrid Network | Congo red | 517 mg/g | |
| OAPS-Bismaleimide Network | Rhodamine B | 1069 mg/g | |
| OAPS-Bismaleimide Network | Iodine (vapor) | 1590 mg/g | |
| Azo(Fe)PPOP from OAPS | Malathion | Low detection limit (8.5 nM) |
Fluoride-Catalyzed Rearrangements for Mixed Functional Group Silsesquioxanes
Fluoride (B91410) ion-catalyzed rearrangement of silsesquioxanes represents a versatile method for the synthesis of cages with mixed functionalities and varying cage sizes, such as T10 and T12 structures. nih.govresearchgate.net This approach is particularly useful for creating silsesquioxanes with a controlled number of reactive sites, which can be advantageous for subsequent polymerization reactions.
Research has demonstrated that fluoride ions, typically from a source like tetrabutylammonium (B224687) fluoride (TBAF), can catalyze the cleavage and reformation of Si-O-Si bonds in polysilsesquioxanes. nih.gov This dynamic process allows for the redistribution of organic functional groups among different silsesquioxane cages. While much of the initial work focused on simpler systems like polyphenylsilsesquioxane (PPS) and polyvinylsilsesquioxane (PVS), the principles are being extended to more complex systems like OAPS. nih.govumich.edu
A key application of this method is the synthesis of di- and triaminophenyl, phenyl silsesquioxane T10 and T12 mixtures. acs.org These mixed-functional cages can then be isolated and used as monomers for the synthesis of "beads on a chain" polymers, where the silsesquioxane cages are incorporated into the main polymer backbone. acs.org This approach allows for the creation of polymers with enhanced thermal and mechanical properties.
The general strategy for fluoride-catalyzed rearrangement to form mixed functional silsesquioxanes is outlined in the table below.
Table 1: General Strategy for Fluoride-Catalyzed Rearrangement of Silsesquioxanes
| Step | Description | Key Parameters | Resulting Structures |
| 1. Precursor Mixing | Mixing of different polysilsesquioxane precursors (e.g., a non-functionalized polysilsesquioxane with a functionalized one like OAPS or its precursors) in a suitable solvent. | Ratio of precursors, solvent (typically THF) | Homogeneous solution or suspension of precursors. |
| 2. Fluoride Catalyst Addition | Introduction of a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF). | Catalyst concentration, temperature | Initiation of Si-O-Si bond cleavage and reformation. |
| 3. Equilibration | The reaction mixture is stirred to allow for the redistribution of functional groups and cage sizes to reach a thermodynamic equilibrium. | Reaction time | A mixture of mixed-functional silsesquioxane cages (T8, T10, T12, etc.). |
| 4. Catalyst Quenching | Addition of a quenching agent to stop the rearrangement process. | Quenching agent (e.g., CaCl2 to precipitate CaF2) | Stabilization of the mixed-functional silsesquioxane mixture. |
| 5. Isolation and Purification | The desired mixed-functional silsesquioxane cages are isolated from the reaction mixture and purified. | Chromatographic techniques | Purified mixed-functional silsesquioxanes. |
While the direct application of this method to OAPS is an area of ongoing investigation, the successful synthesis of mixed aminophenyl/phenyl silsesquioxanes demonstrates the potential of this technique for creating novel, precisely functionalized nano-building blocks. umich.eduacs.org
Copolymerization and Grafting with Polymer Chains
The incorporation of OAPS into polymer matrices through copolymerization and grafting is a well-established strategy to enhance the properties of the resulting materials. The eight aminophenyl groups on the OAPS cage can react with various monomers or polymer backbones, leading to the formation of hybrid nanocomposites with improved thermal stability, mechanical strength, and other desirable characteristics. nycu.edu.twresearchgate.net
One of the most studied applications of OAPS in polymer chemistry is in the formation of polyimide nanocomposites. acs.orgnih.gov The amino groups of OAPS can react with dianhydrides, such as pyromellitic dianhydride (PMDA), to form a cross-linked polyimide network. acs.org These nanocomposites exhibit exceptional thermal stability, with decomposition temperatures often exceeding 500°C. acs.org The rigid silsesquioxane core also contributes to high char yields, which is beneficial for flame retardancy. acs.org
In addition to polyimides, OAPS has been successfully incorporated into other polymer systems, such as phenolic resins and cellulose (B213188). researchgate.netresearchgate.net In phenolic resins, OAPS can act as a cross-linking agent, forming both covalent and hydrogen bonds with the resin matrix. researchgate.net This leads to improvements in the storage modulus, glass transition temperature, and thermal stability of the resulting nanocomposites. researchgate.net The grafting of OAPS onto cellulose has been shown to improve the dielectric properties of the material, making it a promising candidate for applications in electronics. researchgate.net
The table below summarizes some of the key research findings on the copolymerization and grafting of OAPS with various polymer chains.
Table 2: Research Findings on Copolymerization and Grafting of OAPS
| Polymer Matrix | Method of Incorporation | Role of OAPS | Key Findings on Resulting Material |
| Polyimide | Copolymerization with pyromellitic dianhydride (PMDA) | Cross-linking agent/comonomer | High thermal stability (>500°C), high char yields (>75%), amorphous structure. acs.org |
| Polyimide | Reinforcement with OAPS-functionalized graphene oxide | Functionalized reinforcement | Significant increase in tensile strength and modulus, low dielectric constant. nih.gov |
| Phenolic Resin | Blending and curing | Cross-linking agent | Improved storage modulus, glass transition temperature, and thermal stability at low OAPS loadings. researchgate.net |
| Cellulose | Grafting via epichlorohydrin | Grafted functional group | Decreased dielectric constant and dielectric loss. researchgate.net |
These examples highlight the versatility of OAPS as a building block for creating a wide range of advanced polymer nanocomposites with tailored properties for specific applications.
Development and Performance of Octa Aminophenyl T8 Silsesquioxane Hybrid Materials and Nanocomposites
Polymer-Based Nanocomposites
Cellulose-Silica Hybrid Nanocomposites: Enhanced Material Characteristics
The integration of octa(aminophenyl)-silsesquioxane (OAPS) into cellulose-silica hybrid nanocomposites has been shown to significantly enhance the material's properties. Through a sol-gel covalent crosslinking process, amino-functionalized POSS can be incorporated into the cellulose (B213188) macromolecular chain. researchgate.netscispace.com This method utilizes coupling agents like γ-aminopropyltriethoxysilane (γ-APTES) and tetraethoxysilane (TEOS) to facilitate the bonding. researchgate.netscispace.com
The resulting hybrid materials exhibit notable improvements in optical transparency, thermal stability, and morphological characteristics when compared to standard cellulose-silica hybrids. scispace.com Characterization using techniques such as Transmission Electron Microscopy (TEM) reveals a well-dispersed arrangement of the hybrid cellulose-functionalized POSS-silica composites. scispace.com This uniform dispersion is crucial for the enhanced performance of the nanocomposites. scispace.com Furthermore, these materials have demonstrated promising antimicrobial properties. scispace.com
The synthesis process involves the initial preparation of POSS-amine from precursors like octaphenyl silsesquioxane (OPS). scispace.com This is followed by a nitration reaction and subsequent amine formation. scispace.com The functionalized cellulose is then combined with the amino-functionalized POSS in the presence of the coupling agents to form the final hybrid nanocomposite. scispace.com
| Property | Observation | Source |
| Optical Transparency | Significantly improved compared to cellulose-silica hybrids. | scispace.com |
| Thermal Stability | Enhanced in the resulting nanocomposites. | researchgate.netscispace.com |
| Morphology | Well-dispersed hybrid composites observed via TEM. | scispace.com |
| Antimicrobial Activity | Demonstrated against pathogenic bacteria. | scispace.com |
Phenolic Resin Composites: Morphological and Thermomechanical Property Studies
The incorporation of octa(aminophenyl)-T8-silsesquioxane (OAPS) into phenolic resins creates hybrid nanocomposites with altered morphological and thermomechanical properties. researchgate.netnycu.edu.tw OAPS can act as a cross-linking agent, forming chemical or hydrogen bonds with the phenolic resin matrix. researchgate.net
Morphology: The morphology of these composites is highly dependent on the loading of OAPS. At lower concentrations, OAPS can be well-dispersed. However, as the loading increases, quasi-spherical nanometer-sized POSS particles tend to aggregate into clusters, which can form phase-separated domains up to 400nm in diameter. researchgate.net Despite this aggregation, a significant portion of the OAPS is chemically bound within the resin structure. researchgate.net
Thermomechanical Properties: The addition of a small amount of OAPS (e.g., 1 wt%) can lead to an improvement in the storage modulus (both in the glassy and rubbery regions), thermal stability, and glass transition temperature (Tg) of the composites. researchgate.net However, at higher loadings, these properties tend to decrease. researchgate.net This suggests an optimal concentration for achieving enhanced thermomechanical performance. The improvement in properties at low concentrations is attributed to the nanodispersion of POSS moieties and the strong interfacial interactions with the phenolic resin. researchgate.netresearchgate.net
| OAPS Loading | Storage Modulus (E') | Thermal Stability | Glass Transition Temperature (Tg) | Morphological Observation | Source |
| 0 wt% | Baseline | Baseline | Baseline | Pure phenolic resin | researchgate.net |
| 1 wt% | Improved | Improved | Improved | Good dispersion of OAPS | researchgate.net |
| 3, 6, 12 wt% | Gradually decreased | Gradually decreased | Gradually decreased | Aggregation of OAPS into clusters and phase-separated domains | researchgate.net |
Elastomer and Polyolefin-Based Composites: Reinforcement and Property Modulation
The incorporation of octa(aminophenyl)-silsesquioxane (OAPS) and other polyhedral oligomeric silsesquioxanes (POSS) into elastomers and polyolefins serves as a method for reinforcement and property modulation. researchgate.net
In ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber, the addition of octaphenylsilsesquioxane (B33884) (OPS), a related POSS compound, has been shown to enhance heat insulation properties and mechanical strength, including tensile strength and elongation at break. This demonstrates the effectiveness of POSS as a reinforcing agent in rubber composites.
For polyolefins, POSS can be utilized in several ways: as components of organometallic catalytic systems for olefin polymerization, as comonomers in copolymerization with ethylene, and as fillers in composites. researchgate.net The use of POSS in these applications can significantly influence the properties of the resulting polyolefin-based materials. researchgate.net The functional groups on the POSS cage, such as the aminophenyl groups in OAPS, allow for compatibility and potential chemical interaction with the polymer matrix, leading to property enhancements.
Epoxy Resin Systems: Tailoring Thermomechanical Properties
The integration of octa(aminophenyl)-silsesquioxane (OAPS) into epoxy resin systems provides a versatile method for tailoring their thermomechanical properties. cnrs.frresearchgate.net OAPS can act as a co-curing agent in these systems, leading to the formation of hybrid composites with unique characteristics. researchgate.net
The amino groups on the OAPS molecule can react with the epoxy groups of the resin, forming covalent bonds and integrating the POSS cage into the crosslinked network. cnrs.fr This chemical bonding and the nanometer-scale of the POSS molecules can lead to significant improvements in the material's properties.
Research has shown that the incorporation of POSS into epoxy resins can lead to:
Increased Glass Transition Temperature (Tg): The rigid, bulky structure of the POSS cage can restrict the mobility of the polymer chains, leading to a higher Tg. researchgate.net
Enhanced Storage Modulus: The reinforcing effect of the dispersed POSS nanoparticles can increase the stiffness of the material, reflected in a higher storage modulus. researchgate.net
The final properties of the epoxy-POSS hybrid composites are highly dependent on the degree of dispersion of the POSS molecules within the epoxy matrix. researchgate.net Achieving a nanometer-level dispersion is key to maximizing the benefits of POSS incorporation. researchgate.net
| Property | Effect of OAPS Incorporation | Underlying Mechanism | Source |
| Glass Transition Temperature (Tg) | Increased | Restriction of polymer chain mobility by the rigid POSS cage. | researchgate.net |
| Storage Modulus | Increased | Reinforcing effect of the dispersed POSS nanoparticles. | researchgate.net |
| Thermal Stability | Improved | Contribution of the inorganic Si-O-Si core of the POSS molecule. | cnrs.fr |
Other Hybrid Systems: Syndiotactic Polystyrene, Polysiloxanes, Polybenzoxazines
Beyond the more common polymer matrices, octa(aminophenyl)-silsesquioxane (OAPS) and other functionalized POSS have been explored in a variety of other hybrid systems, demonstrating their versatility in materials science.
Syndiotactic Polystyrene (sPS): The incorporation of POSS into sPS can influence the crystallization behavior and thermal properties of the polymer. The nanometer-sized POSS cages can act as nucleating agents, affecting the morphology and, consequently, the mechanical properties of the resulting composite.
Polysiloxanes: OAPS can be incorporated into polysiloxane networks. The reactive amino groups on OAPS can participate in the curing reactions of certain polysiloxane systems, leading to hybrid materials with modified network structures. This can result in altered mechanical properties, such as modulus and toughness, as well as improved thermal stability.
Polybenzoxazines: POSS, including amine-functionalized variants, have been incorporated into polybenzoxazine resins. nycu.edu.tw These hybrid materials can exhibit enhanced thermal properties and flame retardancy. nycu.edu.twmdpi-res.com The presence of the silicon-oxygen core of the POSS molecules can contribute to the formation of a protective char layer upon combustion, improving the fire resistance of the material. mdpi-res.com For instance, the inclusion of POSS in allyl benzoxazine-based composites has been shown to improve thermal stability and flame retardancy, particularly at POSS concentrations of 10% or more. mdpi-res.com
Emerging Research Applications of Octa Aminophenyl T8 Silsesquioxane
Applications in Materials Science and Engineering
The distinct molecular architecture of OAPS makes it a valuable component in the development of advanced materials with enhanced properties. Its ability to act as a cross-linking agent and a nanometer-sized reinforcing filler allows for the creation of novel nanocomposites. nycu.edu.twresearchgate.net
Advanced Coatings for Durability and Environmental Resistance
OAPS is utilized in the formulation of advanced coatings to improve their durability and resistance to harsh environmental conditions. When incorporated into polymer matrices, the silsesquioxane core enhances the thermal and chemical stability of the coating. For instance, the introduction of OAPS into fluoropolyimide copolymers results in a material with increased resistance to atomic oxygen erosion in low Earth orbit, a critical attribute for satellite coatings. nanoshel.com Under strong oxidizing conditions, the OAPS component can vitrify, forming a protective glassy layer on the surface. nanoshel.com
Development of High-Temperature Stable Materials
The inherent thermal stability of the silsesquioxane cage makes OAPS a key ingredient in the synthesis of materials designed for high-temperature applications. researchgate.net When OAPS is reacted with monomers like pyromellitic dianhydride (PMDA), it forms a three-dimensional polyimide nanocomposite. acs.org These materials exhibit exceptional thermal stability, with a 5% mass loss temperature exceeding 500°C in both air and nitrogen atmospheres, and char yields greater than 75% under nitrogen. acs.org
The rigidity of the OAPS building block and the strong imide linkages contribute to a highly cross-linked, amorphous network that resists thermal degradation. acs.org This makes OAPS-based polyimides promising candidates for applications requiring high compressive strength and performance at elevated temperatures. acs.org Furthermore, the incorporation of OAPS into phenolic resins has been shown to increase the glass transition temperature and storage modulus of the resulting composites. researchgate.net
Table 1: Thermal Properties of OAPS-based Nanocomposites
| Material | 5% Mass Loss Temperature (°C) | Char Yield (%) (under N₂) | Reference |
|---|---|---|---|
| OAPS/PMDA Polyimide | >500 | >75 | acs.org |
| Phenolic Resin/1 wt% OAPS | Improved thermal stability | Not specified | researchgate.net |
Integration into Electronic and Microelectronic Devices
The versatile properties of OAPS, including its thermal stability and dielectric characteristics, have led to its investigation for use in electronic and microelectronic devices. researchgate.netntu.edu.sg As a nanostructured material, OAPS can be incorporated into polymer nanocomposites that serve as components in various electronic systems. nycu.edu.tw
One area of research involves the use of OAPS in the creation of colorless polyimides. nanoshel.com Traditional polyimides often have a characteristic orange tint, which can be undesirable in certain optical and electronic applications. By copolymerizing fluoropolyimide with OAPS, a colorless material can be produced. nanoshel.com This has potential applications where optical transparency and high-temperature stability are required.
Furthermore, the ability to create nanostructured organic-inorganic copolymer networks with OAPS opens up possibilities for developing materials with tailored dielectric properties for microelectronic applications. acs.org The precise, three-dimensional structure of OAPS allows for the construction of materials with controlled periodicity between the organic and inorganic components. acs.org
Catalysis and Catalytic Systems
The functionalizability of the peripheral organic groups on the silsesquioxane core allows for the design of novel catalysts. researchgate.netgoogle.com The inorganic cage provides a stable and robust support for catalytic active sites. google.com
Role as Components of Organometallic Catalytic Systems for Olefin Polymerization
Polyhedral oligomeric silsesquioxanes (POSS), including functionalized variants like OAPS, have been explored as components in catalytic systems for olefin polymerization. mdpi.comresearchgate.net They can act as modifiers for traditional catalyst supports, such as silica (B1680970) or magnesium chloride, in Ziegler-Natta and metallocene catalysis. mdpi.com The incorporation of POSS can influence the activity of the catalyst. researchgate.net
In some systems, incompletely condensed silsesquioxanes or those with specific functional groups can serve as ligands for the transition metal active centers. mdpi.com For example, silsesquioxane complexes of titanium are commonly used in olefin polymerization. researchgate.net While specific studies focusing solely on OAPS in this exact role are part of a broader research area, the general principles of using functionalized POSS as catalyst components are well-established. mdpi.comunipa.it
Exploration in Various Catalytic Reactions (General POSS applications)
The application of POSS in catalysis extends beyond olefin polymerization. mdpi.com The ability to tailor the organic groups on the silsesquioxane cage allows for the creation of a wide range of catalysts for different chemical transformations. mdpi.comresearchgate.net
For example, POSS derivatives have been successfully employed as catalysts in reactions such as:
Metathesis: Ruthenium-catalyzed cross-metathesis of allyl-decorated POSS has been explored. mdpi.com
CO₂ Conversion: Imidazolium-functionalized POSS has shown high activity as a catalyst for the synthesis of cyclic carbonates from CO₂ and epoxides. google.comrsc.org The proximity of the active sites on the POSS cage can lead to enhanced catalytic performance compared to unsupported analogues. rsc.org
Oxidation: Palladium nanoparticles supported on POSS-based materials have been used to catalyze the aerobic oxidation of alcohols. bohrium.com
Separation and Adsorption Technologies
Octa(aminophenyl)-T8-silsesquioxane (OAPS) has emerged as a significant building block in the development of advanced materials for separation and adsorption processes. Its rigid, nanometer-sized inorganic core, combined with eight reactive aminophenyl functional groups, allows for the creation of hybrid materials with tailored properties for specific applications.
Application in Gas Separation Membranes
The unique structure of OAPS makes it an attractive component for fabricating gas separation membranes, particularly for applications under harsh temperature and pressure conditions. mdpi.com The incorporation of OAPS into polymer matrices can create nanocomposites with enhanced thermal and mechanical stability. bohrium.com These hybrid materials are being explored to push the performance of gas separation beyond the limits of conventional polymers. manchester.ac.uk
Research has focused on creating polyimide-based hybrid networks by cross-linking OAPS with various dianhydrides. mdpi.com These polyOAPS-imide networks are designed for high-temperature gas separations. The aminophenyl groups of OAPS react with the organic linkers to form a robust, hyper-cross-linked structure. mdpi.comutwente.nl A key advantage of using OAPS over its aliphatic counterpart, octa(aminopropyl)silsesquioxane (POSS), is its superior thermal resistance. OAPS-based composites have been shown to be stable at temperatures well above 400°C, whereas POSS-based materials can begin to degrade above 300°C due to the less stable aliphatic arms. mdpi.com
The performance of these membranes is influenced by the specific isomer of OAPS used (meta, para, or ortho), as the position of the amine group on the phenyl ring affects the final network structure and its separation properties. mdpi.comutwente.nl Molecular dynamics simulations have been employed to screen various combinations of OAPS isomers and organic linkers to predict their thermomechanical resistance and gas separation performance. mdpi.comutwente.nl For instance, simulations comparing networks made with OAPS and organic precursors like pyromellitic dianhydride (PMDA) and 4,4′-(hexafluoroisopropylidene) diphthalic dianhydride (6FDA) have shown that OAPS-based networks, particularly with the PMDA linker, exhibit superior resistance to deformation at high temperatures. utwente.nl
Hybrid Networks for Environmental Adsorption of Pollutants
Hybrid networks incorporating Octa(aminophenyl)-silsesquioxane are being developed for the effective removal of environmental pollutants from various media. The functional amine groups on the OAPS molecule provide active sites for interaction with pollutants, while the robust, porous structure of the resulting network facilitates high adsorption capacities.
A novel hybrid dendrimer network based on OAPS and glycidyl (B131873) methacrylate (B99206) (GMA) has demonstrated remarkable efficiency in adsorbing iodine and organic dyes. researchgate.net This network, synthesized via a two-step process involving a ring-opening reaction followed by cross-linking, possesses a high surface area and significant pore volume. researchgate.net The material's high thermal stability (up to 450°C) makes it suitable for various environmental remediation conditions. researchgate.net
The adsorption performance of this OAPS-GMA hybrid network is notable. It can adsorb up to 3.4 g/g of iodine from vapor and 874 mg/g from a cyclohexane (B81311) solution. researchgate.net Furthermore, it shows significant uptake of dye pollutants, with adsorption capacities of 762 mg/g for Rhodamine B and 517 mg/g for Congo red. researchgate.net
Beyond OAPS, other POSS-based porous organic polymers (POPs) have been synthesized for targeted pollutant capture. mdpi.com For example, POPs created by polymerizing octavinylsilsesquioxane with tetraphenylpyrazine showed a high adsorption capacity for iodine, reaching up to 363 mg/g. mdpi.com The presence of nitrogen atoms in the polymer framework was found to enhance the interaction with iodine molecules, leading to better adsorption performance. mdpi.com Similarly, POSS-based porous organic polymers have been rationally designed for the selective adsorption of carbon dioxide (CO2). mdpi.comcitedrive.com By creating networks with large pore volumes and accessible micropores around 0.5 nm, which is favorable for capturing CO2 molecules, these materials show promise for applications in flue gas treatment. mdpi.com
Table 1: Adsorption Capacities of OAPS and POSS-Based Hybrid Networks for Various Pollutants
| Adsorbent Material | Pollutant | Adsorption Capacity | Source |
|---|---|---|---|
| OAPS-GMA Hybrid Network | Iodine (vapor) | 3.4 g/g | researchgate.net |
| OAPS-GMA Hybrid Network | Iodine (solution) | 874 mg/g | researchgate.net |
| OAPS-GMA Hybrid Network | Rhodamine B | 762 mg/g | researchgate.net |
| OAPS-GMA Hybrid Network | Congo red | 517 mg/g | researchgate.net |
| POSS-TPP Hybrid Polymer | Iodine | 363 mg/g | mdpi.com |
| PBPOP-2 (POSS-based Polymer) | Carbon Dioxide (CO₂) | 41 cm³/g at 273 K | mdpi.com |
Sensing Platforms (General POSS applications)
Polyhedral Oligomeric Silsesquioxanes (POSS) in general serve as versatile and robust nanoplatforms for the development of advanced chemical sensors and biosensors. mdpi.com Their unique organic-inorganic hybrid nature, which combines a stable and rigid inorganic Si-O-Si core with easily functionalizable organic peripheral groups, allows for the creation of sensing materials with high stability, sensitivity, and selectivity. mdpi.commdpi.com
The utility of POSS in sensing stems from its role as a nanoscale scaffold. researchgate.net Functional molecules, such as fluorophores or ligands, can be attached to the eight vertices of the POSS cage. mdpi.comresearchgate.net This architecture allows for a high density of sensing units on a single molecule, which can amplify the detection signal. Furthermore, the inorganic core imparts excellent thermal and chemical stability to the sensor. mdpi.com
POSS-based materials have been successfully applied in various sensing paradigms:
Fluorescent Sensors: Researchers have developed POSS-based fluorescent ionic liquids for the detection of nitroaromatic compounds, which are common explosives. mdpi.com These sensors exhibit high sensitivity and can detect substances like picric acid at very low concentrations. mdpi.com In another study, a novel POSS nanohybrid fluorescent sensor was designed for the specific detection of magnesium ions (Mg²⁺) in biological systems. nih.gov The POSS platform was found to amplify the ligand field effect of the sensing molecule, making it more effective at capturing Mg²⁺ ions, while PEG chains attached to the structure enhanced its water solubility and cell permeability for biological applications. nih.gov
Electrochemical Sensors: Silsesquioxanes (SSQs), including POSS, are of significant interest for fabricating electrochemical detection devices. mdpi.com They can be incorporated into electrodes in various ways, such as in carbon pastes or as thin films. mdpi.com The organic groups on the SSQ can be chosen to facilitate specific interactions with target analytes, while the inorganic core provides a stable matrix, leading to sensitive and selective electrochemical responses. mdpi.com
The versatility in functionalization allows for the rational design of POSS-based sensors for a wide array of targets, from explosives to biologically relevant metal ions, highlighting their great potential in analytical chemistry and biomedical diagnostics. mdpi.comnih.gov
Theoretical and Computational Investigations of Octa Aminophenyl T8 Silsesquioxane
Quantum Mechanical Methods for Spectroscopic Prediction
Density Functional Theory (DFT) for IR and NMR Spectra Analysis
Density Functional Theory (DFT) has proven to be a powerful tool for predicting and interpreting the infrared (IR) and nuclear magnetic resonance (NMR) spectra of OAPS isomers. bohrium.comresearchgate.net By performing quantum mechanical calculations, researchers can assign specific spectral peaks to the ortho, meta, and para isomers, which is crucial for characterizing samples where multiple isomers coexist. bohrium.comresearchgate.net
For instance, DFT calculations have been successfully used to predict the ¹³C and ¹H NMR chemical shifts for all three isomers. bohrium.com These theoretical predictions show good agreement with experimental data, allowing for the definitive identification of each isomer in commercial and controlled OAPS samples. bohrium.com Specifically, DFT calculations at the HCTH407/6-311+G(2d,p) level of theory have provided accurate ¹³C NMR predictions. bohrium.com
Similarly, DFT-predicted IR vibrational bands, after appropriate scaling of the wavenumbers, align well with experimental spectra. bohrium.com This comparative analysis helps to identify the presence and relative proportions of the different isomers in a given sample. bohrium.com The differences in the experimental IR spectra between OAPS samples with varying isomer compositions underscore the sensitivity of vibrational modes to the amine group's position. bohrium.com
Comparative Analysis with Machine Learning Approaches
While DFT provides high accuracy in spectroscopic predictions for OAPS, it is computationally expensive. bohrium.comresearchgate.net This has led to the exploration of machine learning (ML) as a potentially faster alternative. bohrium.comresearchgate.net However, studies comparing the two approaches for identifying OAPS isomers have found that quantum mechanical methods like DFT are significantly superior in accuracy for this specific application. bohrium.comresearchgate.net
Machine learning models, while powerful for handling large and complex datasets, may require extensive training data to achieve the level of precision needed for distinguishing subtle spectral differences between isomers. researchgate.netnih.gov In the context of OAPS characterization, where precise peak assignment is critical, the higher computational cost of DFT is justified by its superior predictive power for both IR and NMR spectra. bohrium.com The development of more sophisticated ML models and larger, more diverse spectral databases may enhance their utility in the future. researchgate.netnih.gov
Molecular Modeling for Structural and Electronic Properties
Gas-Phase Structural Analysis
Molecular modeling provides critical insights into the three-dimensional structure of OAPS in the gas phase, free from intermolecular forces present in a crystal lattice. researchgate.netrsc.org For the related compound octaphenyloctasilsesquioxane (Si₈O₁₂Ph₈), gas-phase electron diffraction studies revealed a D₄ point-group symmetry. rsc.org This contrasts with the more distorted structures observed in the crystalline state, highlighting the influence of packing forces. rsc.org
For OAPS, theoretical calculations help to understand the geometry of the Si-O cage and the orientation of the aminophenyl groups. The inorganic Si-O-Si core of POSS cages is generally rigid, with functionalization causing only minor deformations. acs.org This rigidity is a key feature that allows for the precise spatial arrangement of the organic functionalities. acs.org
Table 1: Selected Gas-Phase Structural Parameters for a Related Silsesquioxane
| Parameter | Value |
| Point Group Symmetry | D₄ |
| Si-O Bond Lengths | 1.634(15)–1.645(19) Å |
| Si-O-Si Angles | 147.5(45)–149.8(24)° |
Data for octaphenyloctasilsesquioxane (Si₈O₁₂Ph₈). rsc.org
Electron Delocalization and Excited State Behavior Involving the Silica (B1680970) Core
A fascinating aspect of silsesquioxanes is the involvement of the inorganic silica core in the electronic behavior of the molecule, particularly in the excited state. researchgate.netumich.edu While the Si-O cage is often considered a passive scaffold, studies on various functionalized POSS compounds suggest it can participate in electron delocalization. mdpi.comresearchgate.net
Theoretical calculations, including DFT and time-dependent DFT (TD-DFT), have been employed to study the electronic properties of POSS derivatives. acs.org These studies reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be influenced by both the organic substituents and the silica core. researchgate.netacs.org For some derivatives, it has been proposed that interactions between the π* orbitals of the organic groups and a LUMO centered within the silsesquioxane cage lead to significant red-shifts in emission spectra. researchgate.net This suggests a three-dimensional interaction in the excited state. researchgate.netnih.gov This electronic communication through the cage has significant implications for the development of novel photoactive materials. mdpi.com
Simulations for Hybrid Membrane Structures and Thermomechanical Stabilities
Molecular dynamics (MD) simulations are instrumental in predicting the structure and properties of hybrid materials incorporating OAPS, such as polyimide membranes for gas separation. rsc.orgutwente.nl These simulations allow for the screening of numerous candidate structures by varying the OAPS isomer composition and the organic cross-linkers. rsc.org
By simulating the cross-linking and imidization processes, researchers can characterize the resulting network structures, including the formation of reinforcing inter-cage and double-links, as well as less desirable intra-cage links. rsc.org These simulations have shown that replacing aliphatic linkers with the more rigid aminophenyl groups of OAPS significantly enhances the thermomechanical resistance of the hybrid networks. rsc.orgresearchgate.net For example, OAPS-based polyimide networks have demonstrated superior resistance to deformation at temperatures as high as 400°C. rsc.org The choice of OAPS isomer and the organic dianhydride (e.g., PMDA, 6FDA, ODPA) also plays a crucial role in the final properties of the membrane. rsc.orgutwente.nl
Future Research Directions and Outlook
Exploration of Novel Synthesis Routes for Isomer Control
A significant challenge in the application of OAPS is that its synthesis typically yields a mixture of para-, meta-, and ortho-isomers. researchgate.net The specific arrangement of the amino groups on the phenyl rings dramatically influences the final properties of the nanocomposites. Therefore, achieving control over isomerization is a primary goal for future synthesis research.
Current synthesis often involves the nitration of octa(phenyl)silsesquioxane followed by a reduction, which inherently leads to a mix of isomers. researchgate.net The presence and ratio of these isomers remain an open question that depends on the specific synthesis route. researchgate.net Future research is focused on developing "one-pot" reactions or employing novel catalytic systems that can selectively produce a single desired isomer. nih.gov Strategies being explored are inspired by advancements in other areas of stereospecific synthesis, such as the use of bicyclic oxazaphospholidine (OAP) monomers to control chirality in oligonucleotide synthesis, which allows for the creation of specific isomer combinations. nih.gov Researchers are also investigating photocatalytic methods where the choice of photocatalyst can control the formation of E/Z isomers in alkene synthesis, a principle that could potentially be adapted for OAPS. rsc.org The ability to produce isomerically pure OAPS would enable a more precise understanding of structure-property relationships and the fabrication of materials with highly consistent and predictable characteristics.
Table 1: Potential Strategies for OAPS Isomer Control
| Strategy | Description | Potential Outcome |
| Catalyst Design | Developing catalysts that sterically or electronically favor the formation of a specific isomer (ortho, meta, or para). | High-yield synthesis of a single OAPS isomer. |
| "One-Pot" Reactions | Designing a streamlined synthesis process where reaction conditions are tuned to drive the reaction towards a specific isomeric product. nih.gov | Increased efficiency and selectivity in OAPS production. |
| Protecting Group Chemistry | Utilizing temporary protecting groups to block certain positions on the phenyl ring precursor, directing functionalization to the desired position. | Precise control over the final position of the amino group. |
| Photocatalysis | Using light and a photocatalyst to control the reaction pathway, potentially leading to isomer selectivity. rsc.org | Access to specific isomers that may not be achievable through traditional thermal methods. |
Advancements in Multiscale Modeling and Simulation of OAPS-based Systems
To accelerate the design and deployment of OAPS-based materials, advanced computational tools are becoming indispensable. Multiscale modeling, which bridges phenomena across different length and time scales—from the molecular to the macroscopic—offers a powerful approach to predict material properties and guide experimental efforts. usc.edufrontiersin.org
Future research in this area will focus on developing more accurate and computationally efficient models for OAPS systems. This involves creating robust force fields that can accurately describe the interactions between the OAPS cage, polymer matrices, and other additives. Simulations are already being used to investigate properties like thermal stability; for instance, simulations have shown that polyOAPS-imide networks are expected to be thermally resistant well above 400 °C, a significant improvement over aliphatic-based silsesquioxanes. researchgate.net
The integration of machine learning with multiscale modeling is a particularly promising frontier. nih.gov Machine learning algorithms can be trained on data from simulations or experiments to create surrogate models that can rapidly predict material behavior, analyze sensitivities, and quantify uncertainty. nih.gov This synergy will allow researchers to efficiently screen vast numbers of potential OAPS-polymer formulations and identify the most promising candidates for specific applications, reducing the time and cost associated with laboratory-based trial-and-error approaches. nih.govbohrium.com
Investigation of OAPS in Emerging Fields of Advanced Materials Science
The versatile properties of OAPS make it a candidate for a wide range of emerging applications in advanced materials science. openaccessjournals.comresearchgate.net Its rigid core, thermal stability, and functional handles allow it to serve as a superior cross-linking agent or nanoscale filler in high-performance polymer nanocomposites. researchgate.netresearchgate.net
Future research will likely see OAPS investigated in several key emerging areas:
Next-Generation Electronics: As the demand for smaller, more powerful electronic devices grows, new materials with low dielectric constants are needed to insulate microscopic circuits and prevent signal crosstalk. The cage-like structure of OAPS can introduce free volume into a polymer matrix, thereby lowering its dielectric constant. Research into OAPS-based composites for use as insulating layers in microchips is an active area. researchgate.net
Advanced Aerospace and Automotive Composites: The aerospace and automotive industries require lightweight materials that can withstand extreme temperatures and mechanical stress. science.gc.ca OAPS-reinforced polymers exhibit enhanced thermal stability and mechanical properties, making them attractive for fabricating components that require high strength-to-weight ratios and durability. umich.edu
Biomedical Materials: The functional aminophenyl groups on OAPS can be used to attach bioactive molecules, making it a potential platform for applications like drug delivery and tissue engineering. researchgate.netvulcanchem.com Its nanoscale dimensions and the ability to be incorporated into biocompatible polymers are advantageous for these applications.
Sustainable Materials and Membranes: OAPS can be incorporated into membranes for gas separation or filtration, where its defined structure can create uniform pores. Research into polyOAPS-imide networks for gas separations at high temperatures is an example of its potential in this field. researchgate.net
Table 2: Emerging Application Areas for OAPS
| Field | Application | Key OAPS Property |
| Microelectronics | Low-k dielectric insulators | Nanoscale porosity, cage structure researchgate.net |
| Aerospace | High-temperature structural composites | Thermal stability, mechanical reinforcement umich.edu |
| Biomedical | Drug delivery, tissue engineering scaffolds | Functional handles for bio-conjugation researchgate.netvulcanchem.com |
| Separations | Gas separation membranes | Defined molecular architecture, thermal stability researchgate.net |
Tailoring OAPS Structure for Targeted Performance in Specific Applications
The ability to precisely tune the properties of a material for a specific end-use is a central goal of modern materials science. mckinsey.comrosemet.com OAPS is an ideal platform for such molecular tailoring. Future research will focus on establishing clear structure-property relationships to enable the rational design of OAPS derivatives with optimized performance. repsona.comfastercapital.com
This involves systematically modifying the OAPS molecule and studying the resulting changes in material properties. Key areas for structural modification include:
Functional Group Conversion: The primary amine groups of OAPS are versatile starting points for a wide range of chemical reactions. They can be converted into other functional groups (e.g., imides, isocyanates, epoxides) to achieve compatibility with different polymer systems (e.g., polyimides, polyurethanes, epoxy resins) and to impart specific functionalities. For example, reacting OAPS with oxydiphthalic anhydride (B1165640) creates imide linkages for high-temperature applications. umich.edu
Isomer Selection: As isomer-pure synthesis becomes more feasible, researchers will be able to systematically study how the ortho, meta, and para isomers influence properties such as polymer chain packing, solubility, and reactivity. This knowledge will allow for the selection of the optimal isomer for a given application. researchgate.net
Modifying the Phenyl Rings: Further functionalization of the phenyl rings, beyond the amino group, offers another avenue for tailoring. Adding electron-withdrawing or -donating groups, for instance, could alter the reactivity of the amine or the electronic properties of the molecule.
By systematically exploring these modifications, researchers can create a toolbox of OAPS-based building blocks, each designed to deliver targeted performance enhancements, whether it be maximizing thermal stability, improving mechanical strength, or lowering the dielectric constant in a nanocomposite. researchgate.net
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| OAPS | Octa(aminophenyl)-t8-silsesquioxane |
| OAP | Oxazaphospholidine |
| ODPA | Oxydiphthalic anhydride |
Q & A
Q. What are the optimal synthetic methodologies for preparing high-purity OAPS?
OAPS is typically synthesized via a two-step process: (1) nitration of octaphenylsilsesquioxane (OPS) to yield octa(nitrophenyl)silsesquioxane (ONPS), followed by (2) reduction of nitro groups to amines. Hydrazine hydrate in the presence of FeCl₃ catalyst achieves ~87% yield, with purification via Soxhlet extraction using ethanol and acetone to remove unreacted reagents . Critical parameters include stoichiometric control during nitration (excess HNO₃/H₂SO₄ at 0–5°C) and inert atmosphere during reduction to prevent oxidation.
Q. Which characterization techniques are essential for verifying OAPS structure and purity?
Key methods include:
- FTIR : Confirms nitro-to-amine conversion (disappearance of NO₂ peaks at 1,520 cm⁻¹ and emergence of NH₂ peaks at 3,300–3,500 cm⁻¹) .
- ¹H/²⁹Si NMR : Validates phenyl group functionalization (δ 6.5–7.5 ppm for aromatic protons; δ −78 to −80 ppm for Si–O–Si framework) .
- XRD : Ensures retention of cubic T8 silsesquioxane structure (peaks at 2θ = 8–10°, 18–20°) .
- GPC/DSC : Monitors molecular weight distribution (Mw ~1,500–1,800 g/mol) and thermal transitions (exothermic curing peaks at 100–150°C) .
Q. What are common impurities in OAPS synthesis, and how are they mitigated?
Residual nitro groups (incomplete reduction) and oligomeric byproducts are common. Mitigation strategies include:
- HPLC : Quantifies unreacted ONPS.
- Reprecipitation : Ethanol/acetone mixtures remove low-molecular-weight impurities.
- Elemental analysis : Validates C/N ratios (expected: ~72.5% C, 8.3% N) .
Advanced Research Questions
Q. How can OAPS be integrated into nanocomposites to enhance thermomechanical stability?
OAPS is cross-linked with dianhydrides (e.g., PMDA, 6FDA) via polycondensation to form polyimide networks. For example:
- PMDA-OAPS : Forms rigid 3D networks with Young’s modulus >5 GPa, but brittleness requires plasticization with flexible linkers like ODPA .
- Curing protocols : Stepwise heating (150°C → 330°C under vacuum) ensures complete imidization, verified via FTIR (disappearance of amic acid peaks at 1,710 cm⁻¹) .
- MD simulations : Predict optimal tether lengths and cross-link densities to balance rigidity and processability .
Q. How do OAPS isomer configurations (ortho/meta/para) affect nanocomposite performance?
- para-OAPS : Maximizes Young’s modulus (para > meta > ortho) due to linear NH₂ alignment, enhancing H-bonding with polymer matrices .
- ortho-OAPS : Reduces intercage spacing, improving gas selectivity in membranes (e.g., CO₂/N₂ selectivity >40) but increases brittleness .
- Validation : XRD and uniaxial tensile testing (ASTM D638) quantify isomer-specific mechanical behavior .
Q. What explains contradictory reports on OAPS thermal stability in polyimide composites?
Discrepancies arise from curing completeness and matrix interactions. For instance:
- PMDA-OAPS : 5% mass loss at 520°C in N₂ vs. 480°C in air due to oxidative degradation .
- Incomplete imidization : Residual amic acid groups reduce stability (DSC exotherms <300°C indicate unreacted sites) .
- Solution : Use TGA-FTIR coupling to identify decomposition byproducts (e.g., CO₂, NH₃) and optimize curing protocols .
Q. How does OAPS functionalization influence fire retardancy in polymer blends?
OAPS cross-links with boron-containing phenol-formaldehyde resins, forming Si–O–B networks that:
Q. What computational tools predict OAPS nanocomposite behavior under harsh conditions?
Molecular dynamics (MD) simulations screen candidate structures by:
Q. How does OAPS loading affect rheological anomalies in polymer melts?
At >30 vol%, OAPS disrupts polymer relaxation dynamics in systems like P2VP/OAPS:
- SAOS rheology : Shows non-terminal behavior (G′ > G″ at low ω) due to restricted chain mobility .
- Time-temperature superposition : Fails at high OAPS content, indicating nanoparticle-polymer friction dominates .
- Solution : Master curves constructed via WLF equation quantify activation energy (~150 kJ/mol) .
Q. What strategies resolve interfacial incompatibility in OAPS-polymer blends?
- Grafting : Covalent attachment of PMDA or urethane methacrylate (UMA) enhances dispersion (TEM confirms <10 nm domain sizes) .
- Plasticizers : Add 10–20% PEG to reduce Tg shifts while retaining mechanical strength .
- In situ polymerization : Ensures uniform OAPS distribution, verified via AFM phase imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
